molecular formula C9H9NO2 B075352 2,6-Diacetylpyridine CAS No. 1129-30-2

2,6-Diacetylpyridine

Cat. No.: B075352
CAS No.: 1129-30-2
M. Wt: 163.17 g/mol
InChI Key: BEZVGIHGZPLGBL-UHFFFAOYSA-N
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Description

2,6-Diacetylpyridine is an organic compound with the chemical formula C₉H₉NO₂. It is a white solid that is soluble in organic solvents and is a disubstituted pyridine. This compound is primarily used as a precursor to ligands in coordination chemistry .

Mechanism of Action

Target of Action

2,6-Diacetylpyridine is an organic compound that is a precursor to ligands in coordination chemistry . It is a disubstituted pyridine and is a popular starting material for ligands, often via template reactions . The diiminopyridine (DIP) class of ligands can be formed from this compound through Schiff base condensation with substituted anilines . These ligands have been the focus of much interest due to their ability to traverse a wide range of oxidation states .

Mode of Action

The mode of action of this compound is primarily through its role as a precursor to ligands in coordination chemistry . It forms the diiminopyridine class of ligands through Schiff base condensation with substituted anilines . These ligands can traverse a wide range of oxidation states, which makes them particularly useful in various chemical reactions .

Biochemical Pathways

The synthesis of this compound begins with the oxidation of the methyl groups in 2,6-lutidine to form dipicolinic acid . This process has been well established with potassium permanganate and selenium dioxide . The diketone can be formed from the diester of picolinic acid groups through a Claisen condensation . The resulting adduct can be decarboxylated to give this compound .

Pharmacokinetics

It is known that the compound is soluble in most organic solvents, such as dichloromethane, ethyl acetate, methanol, and dimethyl sulfoxide, but is only slightly soluble in water .

Result of Action

The primary result of the action of this compound is the formation of ligands that can traverse a wide range of oxidation states . These ligands are used in coordination chemistry and have various applications. For example, they have been used in the synthesis of iron and cobalt bis(imino)pyridyl complexes, which are catalysts for ethylene oligomerization .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and solvent. The compound is a white solid that sublimes at temperatures between 110 to 130 °C . It is soluble in most organic solvents but only slightly soluble in water . Therefore, the choice of solvent can significantly impact the compound’s action, efficacy, and stability.

Scientific Research Applications

Comparison with Similar Compounds

2,6-Diacetylpyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its ability to form a wide range of ligands in coordination chemistry, making it a versatile compound for various applications .

Properties

IUPAC Name

1-(6-acetylpyridin-2-yl)ethanone
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO2/c1-6(11)8-4-3-5-9(10-8)7(2)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZVGIHGZPLGBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=CC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H9NO2
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DSSTOX Substance ID

DTXSID10150202
Record name Pyridine-2,6-diacetyl
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Molecular Weight

163.17 g/mol
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Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name 2,6-Diacetylpyridine
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CAS No.

1129-30-2
Record name 2,6-Diacetylpyridine
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Record name Pyridine-2,6-diacetyl
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Record name Pyridine-2,6-diacetyl
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Record name 2,6-DIACETYLPYRIDINE
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Synthesis routes and methods

Procedure details

MeLi in ether (185 ml, 259 mmol) was added over one hour into the cooled (-78° C.) suspension of CuI (I) (47.5 g, 249 mmol) in ether (100 ml) and THF (300 ml). The resulting yellow suspension was slowly warmed up to -20° C. over about one hour, then cooled to -78° C. again. 2,6-pyridinedicarboxylic acid dichloride (Example 22, 19.1 g, 93.6 mmol) in THF (100 ml) was added over 30 minutes. The resulting orange-yellow suspension was stirred at temperature lower than -30° C. for 2.5 hours and then hydrolyzed with saturated NH4Cl--H2 O. After warmed up to room temperature, the color of the aqueous phase changed from light orange to blue. The mixture was filtered through Celite, and washed consecutively with ether and CH2Cl2. The organic phase was separated off. The aqueous phase was extracted consecutively with ether (2×80 ml) and CH2Cl2 (80 ml). The combined organic solutions were dried over Na2SO4, and then filtered. After removal of solvents, the residue was subjected to chromatography on a silica gel column, eluted with hexane/AcOEt (16:1), giving white or pale yellow solid. Yield: 14.2 g (93%). 1H-NMR (CDCl3): dH=8.18 (d, 3J(HH)=7.7 Hz, 2 H, H3,5), 7.96 (dd, 3J(HH)=8,2 and 7.3 Hz, 1 H, H4), 2.76 (s, 6 H, CH3). 13C-NMR (CDCl3): dC=199.17 (C=O), 152.46 (C2,6), 137.74 (C4), 124.51 (C3,5), 25.32 (CH3).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
185 mL
Type
reactant
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
NH4Cl-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
CuI
Quantity
47.5 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,6-Diacetylpyridine?

A1: this compound has the molecular formula C9H8NO2 and a molecular weight of 164.16 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound and its complexes?

A2: Researchers commonly employ Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and UV-Visible spectroscopy to characterize this compound and its metal complexes. These techniques provide valuable information about the compound's structure, bonding, and electronic properties. [, , , , , , ]

Q3: How does this compound typically coordinate with metal ions?

A3: this compound often acts as a precursor to polydentate ligands. After condensation reactions with various hydrazides or amines, it forms Schiff base ligands. These ligands can coordinate to metal ions in different ways, showcasing the versatility of this compound in generating diverse coordination complexes. [, , , , , , , , ]

Q4: What are some common types of ligands formed from this compound and their denticity?

A4: this compound reacts with various reagents to form ligands like bis(aroyl hydrazones), bis(semicarbazones), and bis(thiosemicarbazones). These ligands exhibit different denticities depending on the substituents and reaction conditions. For example, this compound bis(semicarbazone) (DAPSC) commonly acts as a pentadentate ligand. [, , , , , , , ]

Q5: What geometries do metal complexes of this compound derivatives typically adopt?

A5: The coordination geometry around the metal center in this compound derived complexes varies greatly depending on the metal ion, the ligand, and the presence of other coordinating species. Common geometries include distorted octahedral, square planar, pentagonal bipyramidal, and even unusual cases like a pentagonal pyramidal geometry observed in a bismuth complex. [, , , , , , ]

Q6: Can you provide an example of a binuclear complex formed using a this compound-based ligand?

A6: Researchers have synthesized a binuclear zinc complex with this compound bis{N(4)-dimethylthiosemicarbazone}. In this complex, one zinc atom exhibits distorted octahedral six-coordination, while the other displays distorted tetrahedral four-coordination. []

Q7: What are some applications of this compound and its derivatives?

A7: this compound derivatives have shown potential applications in various fields, including:

  • Analytical Chemistry: They have been investigated as potential sensors. For instance, this compound coated piezoelectric crystals show sensitivity towards formic acid vapor. []
  • Antimicrobial Agents: Some this compound-based metal complexes exhibit antimicrobial activity against various bacterial and fungal strains. [, ]
  • Anticancer Agents: Research suggests that certain this compound complexes, like a Zn(II) complex with a modified bis(thiosemicarbazone) ligand, exhibit promising anticancer activity against human bladder cancer cells. []

Q8: Have there been studies investigating the magnetic properties of this compound-based complexes?

A8: Yes, several studies have explored the magnetic properties of this compound complexes. For example, researchers have synthesized cyano-bridged Fe(II)-Mo(III) complexes using this compound bis(acylhydrazone) ligands. These complexes exhibit slow magnetic relaxation behavior, making them promising candidates for single-molecule magnets. []

Q9: How does the structure of the ligand derived from this compound affect the properties of the resulting complex?

A9: The structure of the ligand significantly influences the properties of the metal complex. For instance, the flexibility of bis(aroyl hydrazone) ligands derived from this compound allows for the formation of double-helical complexes. [] Additionally, modifications to the ligand structure, such as the introduction of different substituents, can impact the complex's stability, solubility, and biological activity. [, , ]

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